RGS4-Gαo Protein-Protein Interaction Modulatory Activity: Direct EC50 Comparison Across the Screening Collection
In the confirmatory dose-response flow cytometry assay for RGS4-Gαo interaction (PubChem AID 1872), [2-(4-Tert-butylanilino)-2-oxoethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate exhibited an EC50 > 30,000 nM [1]. By contrast, the top hit from the same screening project—2-(4-methoxyphenyl)-[1,4]benzoquinone (CID 121637)—displayed a Ki of 120 nM against RGS16 and 150 nM against RGS8 [2]. This approximately >250-fold difference confirms that the target compound does not act as a potent RGS inhibitor under these assay conditions, providing a critical negative selection criterion for users seeking active modulators versus inactive controls.
| Evidence Dimension | RGS4-Gαo interaction modulation (EC50) |
|---|---|
| Target Compound Data | EC50 > 30,000 nM |
| Comparator Or Baseline | Lead compound 2-(4-methoxyphenyl)-[1,4]benzoquinone (CID 121637): Ki = 120 nM (RGS16), Ki = 150 nM (RGS8) |
| Quantified Difference | >250-fold weaker potency |
| Conditions | Multiplexed flow cytometry assay; immobilized RGS proteins incubated with AlexaFluor-488 conjugated Gαo; NIH R21NS057014 HTS campaign. |
Why This Matters
Procurement teams focused on GPCR pathway modulation can use this quantitative inactivity data to select the compound as a negative control or to exclude it from active-structure follow-up, avoiding wasteful investment in an inactive scaffold.
- [1] BindingDB Entry BDBM47703: Affinity Data EC50 > 3.00E+4 nM. University of New Mexico, NIH R21NS057014. View Source
- [2] BindingDB Entry BDBM47815: Affinity Data Ki 120-160 nM (RGS16, RGS8, RGS19). University of New Mexico, NIH R21NS057014. View Source
